molecular formula C8H8ClN3 B13982602 (3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

Cat. No.: B13982602
M. Wt: 181.62 g/mol
InChI Key: CMODMYWUIXZWFF-UHFFFAOYSA-N
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Description

(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine is a heterocyclic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine typically involves the following steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable pyridine precursor. This step often requires the use of a strong base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide.

    Amination: The final step involves the introduction of the methanamine group at the 5-position. This can be accomplished through a nucleophilic substitution reaction using a suitable amine source, such as methylamine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The chlorine atom at the 3-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, methylamine, thiols, dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly kinase inhibitors and other enzyme inhibitors.

    Biological Studies: The compound is studied for its interactions with biological targets, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: It serves as a probe in chemical biology studies to investigate cellular pathways and molecular mechanisms.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating cellular pathways. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the methanamine group.

    6-chloro-1H-pyrrolo[3,2-b]pyridine: Another related compound with the chlorine atom at a different position on the pyrrolopyridine ring.

    5-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine: A derivative with both chlorine and iodine substituents.

Uniqueness

(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine is unique due to the presence of the methanamine group at the 5-position, which imparts distinct chemical and biological properties. This functional group enhances its potential as a versatile building block in medicinal chemistry and chemical biology.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

InChI

InChI=1S/C8H8ClN3/c9-7-4-12-8-6(7)1-5(2-10)3-11-8/h1,3-4H,2,10H2,(H,11,12)

InChI Key

CMODMYWUIXZWFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Cl)CN

Origin of Product

United States

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